![molecular formula C16H17N5O6 B14360324 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione CAS No. 90266-86-7](/img/structure/B14360324.png)
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of an azido group, a nitrophenyl group, and a pyrrolidine-2,5-dione moiety. This compound is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential utility in different fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hexanoyl Intermediate: The hexanoyl intermediate is synthesized by reacting hexanoic acid with an appropriate reagent to introduce the azido and nitrophenyl groups.
Coupling with Pyrrolidine-2,5-dione: The hexanoyl intermediate is then coupled with pyrrolidine-2,5-dione under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione involves its ability to interact with specific molecular targets and pathways. The azido group can form reactive intermediates that participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and stability. These interactions enable the compound to exert its effects in different applications, such as modifying biomolecules or facilitating chemical transformations.
類似化合物との比較
Similar Compounds
Sulfo-SANPAH: A similar compound that contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide.
ANB-NOS: Another related compound with similar functional groups and reactivity.
Uniqueness
1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide distinct advantages in terms of reactivity, stability, and versatility compared to other similar compounds.
特性
CAS番号 |
90266-86-7 |
|---|---|
分子式 |
C16H17N5O6 |
分子量 |
375.34 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitrophenyl)hexanoate |
InChI |
InChI=1S/C16H17N5O6/c17-19-18-12-7-6-11(13(10-12)21(25)26)4-2-1-3-5-16(24)27-20-14(22)8-9-15(20)23/h6-7,10H,1-5,8-9H2 |
InChIキー |
ALQHOODFDRBXSR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




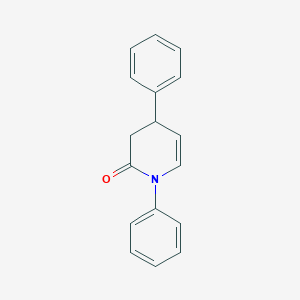
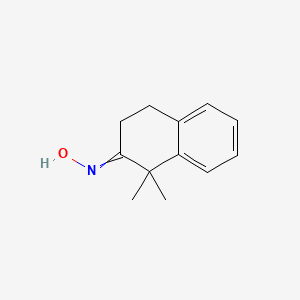
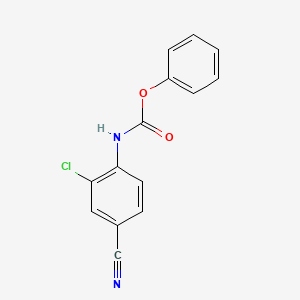

![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)

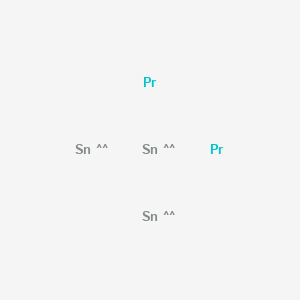
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

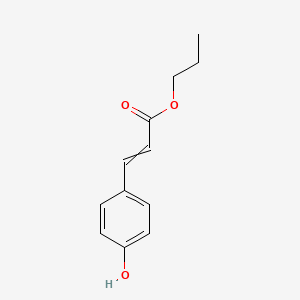
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
